molecular formula C19H23ClN2O B6065729 1-[(4-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

1-[(4-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine

Cat. No.: B6065729
M. Wt: 330.8 g/mol
InChI Key: PUBBQUARILEKMY-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine is an organic compound that belongs to the piperazine class It is characterized by the presence of a piperazine ring substituted with a 4-chlorophenylmethyl group and a 2-ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine typically involves the reaction of piperazine with 4-chlorobenzyl chloride and 2-ethoxybenzyl chloride. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions . The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine involves its interaction with specific molecular targets, such as histamine H1 receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic symptoms . The exact pathways and molecular interactions are still under investigation, but it is believed that the compound’s structure allows it to fit into the receptor binding sites effectively.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O/c1-2-23-19-6-4-3-5-18(19)22-13-11-21(12-14-22)15-16-7-9-17(20)10-8-16/h3-10H,2,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBBQUARILEKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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